2,3,5-Trithiahexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

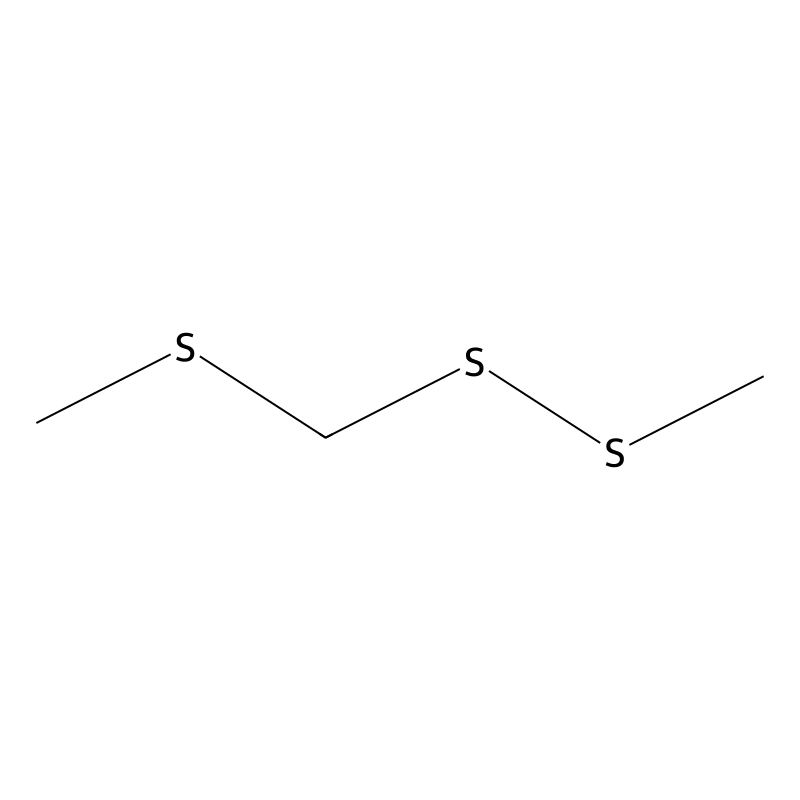

2,3,5-Trithiahexane is an organosulfur compound with the chemical formula C₃H₈S₃. It consists of three carbon atoms, eight hydrogen atoms, and three sulfur atoms, arranged in a linear chain. This compound is characterized by its clear, almost colorless liquid state, with a specific gravity ranging from 1.157 to 1.163 at 25 °C and a refractive index of approximately 1.436 .

The structure of 2,3,5-Trithiahexane features a unique arrangement of sulfur atoms that contribute to its distinct chemical properties and biological activity. It is classified under thioethers due to the presence of sulfur in its structure.

For instance, studies have shown that 2,3,5-Trithiahexane can react with sodium salts to form thioether derivatives . Additionally, it can be involved in substitution reactions where sulfur atoms may replace other functional groups in organic compounds.

The biological activity of 2,3,5-Trithiahexane has been a subject of research due to its potential health effects. It has been noted for its toxicity when ingested, classified as harmful if swallowed (H302) and causing skin irritation (H315) .

Research indicates that this compound may have implications in the food industry, particularly concerning the transformation of certain compounds during cooking processes. For example, it has been observed that cutting and cooking broccoli can lead to the formation of this compound from other sulfur-containing precursors .

Synthesis of 2,3,5-Trithiahexane can be achieved through several methods:

- Direct Synthesis: One method involves the reaction of appropriate thiols under controlled conditions to yield 2,3,5-Trithiahexane.

- Chemical Transformation: Another approach is through the transformation of simpler sulfur-containing compounds via nucleophilic substitution reactions.

These methods allow for the production of 2,3,5-Trithiahexane in laboratory settings for research and industrial applications.

2,3,5-Trithiahexane has several applications across different fields:

- Flavoring Agents: Due to its unique odor profile, it may be used as a flavoring agent in food products.

- Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other sulfur-containing compounds.

- Research: The compound is studied for its potential biological effects and transformations in food chemistry.

Interaction studies involving 2,3,5-Trithiahexane focus on its behavior in biological systems and its reactivity with other compounds. Research has highlighted how this compound interacts with various food matrices during cooking processes and how these interactions can influence flavor profiles and nutritional content .

Additionally, studies examining its toxicity emphasize the need for careful handling due to its harmful effects upon ingestion or skin contact .

Several compounds share structural similarities with 2,3,5-Trithiahexane. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dimethyl sulfide | C₂H₆S | Simple thioether; widely used as a flavoring agent. |

| Thiolane | C₄H₈S | Contains a five-membered ring; used in organic synthesis. |

| 1,2-Dithiolane | C₄H₈S₂ | Features two sulfur atoms; used in chemical synthesis. |

Uniqueness: The uniqueness of 2,3,5-Trithiahexane lies in its specific arrangement of three sulfur atoms within a linear carbon chain. This configuration affects its reactivity and biological properties distinctly compared to other similar organosulfur compounds.

2,3,5-Trithiahexane was first reported in the 1980s during investigations into volatile sulfur compounds in natural products. Initial isolation from Streptomyces species highlighted its microbial origin, while subsequent studies detected it in hop essential oils and fermented foods like Camembert cheese. Early synthetic routes involved thiol-disulfide exchange reactions, enabling laboratory-scale production for structural characterization. Its identification in cooked vegetables, such as broccoli and cauliflower, further revealed its formation via thermal degradation of glucosinolates.

Significance in Organosulfur Chemistry

As a trisulfide, 2,3,5-trithiahexane exemplifies the reactivity of sulfur-sulfur bonds, which are central to redox processes and catalytic cycles. Its structure—featuring adjacent thioether and disulfide groups—facilitates unique interactions with metal ions, making it a valuable ligand in coordination chemistry. Industrially, it serves as a precursor for flavor compounds, contributing garlic-like notes to food products. The compound’s role in semiochemical blends, such as rodent attractants, further demonstrates its biological relevance.

Classification and Nomenclature

2,3,5-Trithiahexane belongs to the organosulfur subclass of trisulfides, systematically named (methyldisulfanyl)(methylsulfanyl)methane (IUPAC). Its molecular formula (C₃H₈S₃) and linear structure (CH₃–S–CH₂–S–S–CH₃) are corroborated by spectroscopic data, including NMR and mass spectrometry. Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 140.29 g/mol | |

| Boiling point | 75–85°C at 18 Torr | |

| Specific gravity | 1.157–1.163 (25°C) | |

| Refractive index | 1.436–1.444 (20°C) |

Synonyms include methyl (methylthio)methyl disulfide and 2,4,5-trithiahexane, reflecting historical naming inconsistencies.

Overview of Current Research

Recent studies focus on three domains:

- Energy Storage: As a cathode material in lithium-sulfur batteries, 2,3,5-trithiahexane’s polysulfide chains enhance electron transfer efficiency.

- Coordination Chemistry: Its ability to chelate transition metals (e.g., Cu⁺) underpins applications in catalytic systems and sensor design.

- Flavor Science: Research explores its enzymatic generation in foods, particularly during fermentation and thermal processing.

2,3,5-Trithiahexane is an organosulfur compound with the molecular formula C₃H₈S₃ and a molecular weight of 140.29 g/mol [1] [2]. The compound features a unique arrangement of three sulfur atoms in a chain, with methyl groups at each end and a methylene group in the middle, giving it the structural formula CH₃-S-CH₂-S-S-CH₃ [3] [6].

The molecular structure of 2,3,5-Trithiahexane consists of both thioether (C-S-C) and disulfide (S-S) bonds, making it a hybrid compound containing two distinct sulfur functionalities [22] [3]. The carbon-sulfur single bonds (C-S) typically have bond lengths ranging from 1.8 to 1.9 Å, which are slightly longer than carbon-oxygen bonds (1.43 Å) due to the larger atomic radius of sulfur compared to oxygen [27] [29].

The disulfide bond (S-S) in 2,3,5-Trithiahexane has a characteristic bond length of approximately 2.0-2.1 Å, which is relatively weak compared to carbon-carbon bonds [29] [32]. This weakness contributes to the compound's reactivity, particularly in redox reactions where the disulfide bond can be cleaved [29] [22].

Bond angles in 2,3,5-Trithiahexane deviate from the ideal tetrahedral angle of 109.5°, with C-S-C and C-S-S bond angles typically falling in the range of 100-110° [30] [27]. This deviation is attributed to the larger size of the sulfur atom and its electronic properties [23] [26]. The sulfur atoms in the compound utilize their 3s and 3p orbitals for bonding, with potential minor contributions from 3d orbitals in certain conformations [23] [27].

Stereochemistry and Conformational Analysis

2,3,5-Trithiahexane exhibits interesting conformational properties due to the presence of the disulfide bond and the flexibility of the carbon-sulfur bonds [25] [33]. The molecule can adopt various conformations through rotation around its single bonds, with certain conformations being energetically favored over others [24] [33].

The disulfide bond (S-S) in 2,3,5-Trithiahexane typically adopts a dihedral angle of approximately ±60° to ±90° (gauche conformations), rather than the 180° (anti) conformation that might be expected for a linear chain [25] [32]. This preference for gauche conformations is a characteristic feature of disulfide bonds and results from a combination of electronic effects and steric interactions [25] [29].

The C-S-S-C dihedral angle is particularly important in determining the overall three-dimensional structure of the molecule [32] [34]. Quantum chemical calculations suggest that the lowest energy conformation of 2,3,5-Trithiahexane involves a gauche arrangement around the disulfide bond, with the methyl and methylene groups positioned to minimize steric hindrance [24] [33].

The conformational flexibility of 2,3,5-Trithiahexane allows it to adapt to different environments, which may influence its physical properties and reactivity [25] [33]. The energy barriers for rotation around the C-S and S-S bonds are relatively low, allowing for rapid interconversion between different conformers at room temperature [24] [34].

Physical Properties

Physical State and Appearance

2,3,5-Trithiahexane exists as a liquid at room temperature and standard pressure [6] [18]. It is described as a colorless to pale yellow clear liquid with a strong sulfurous, onion-like odor that is characteristic of many organosulfur compounds [6] [20]. The compound's appearance is consistent with other low molecular weight organosulfur compounds containing disulfide bonds [20] [21].

Boiling and Melting Points

The boiling point of 2,3,5-Trithiahexane varies with pressure, demonstrating the expected relationship between vapor pressure and temperature [3] [6]. At standard atmospheric pressure (760 mm Hg), 2,3,5-Trithiahexane boils at 182-183 °C [18] [6]. At reduced pressures, the boiling point decreases significantly: 75-85 °C at 18 Torr and 56-58 °C at 8 mm Hg [3] [6].

The melting point of 2,3,5-Trithiahexane is not well-documented in the available literature [18] [6]. This lack of data may be due to the compound's liquid state at typical ambient temperatures, making the melting point less relevant for common applications or difficult to measure due to potential supercooling effects [21] [20].

Table 1 summarizes the thermal properties of 2,3,5-Trithiahexane:

| Property | Value | Reference |

|---|---|---|

| Boiling Point (760 mm Hg) | 182-183 °C | [18] [6] |

| Boiling Point (18 Torr) | 75-85 °C | [3] [6] |

| Boiling Point (8 mm Hg) | 56-58 °C | [6] [18] |

| Melting Point | Not reported | [18] [6] |

| Flash Point | 145 °F (62.78 °C) | [6] [18] |

Solubility Characteristics

2,3,5-Trithiahexane exhibits solubility behavior typical of organosulfur compounds, with limited solubility in water and preferential dissolution in organic solvents [6] [21]. The compound is reported to be insoluble in water and heptane, reflecting its predominantly hydrophobic nature despite the presence of polarizable sulfur atoms [6] [18].

The compound demonstrates good solubility in organic solvents such as triacetin and ethanol [6] [18]. This solubility profile is consistent with the compound's molecular structure, which contains both polar sulfur-containing groups and nonpolar hydrocarbon segments [22] [21]. The presence of the three sulfur atoms, particularly the disulfide bond, introduces some polarity to the molecule, but not enough to render it water-soluble [22] [27].

The limited water solubility of 2,3,5-Trithiahexane can be attributed to its inability to form strong hydrogen bonds with water molecules, as it lacks hydrogen bond donor groups [21] [27]. The compound's logP (octanol/water partition coefficient) value is estimated to be around 2.42-2.67, indicating its preference for lipophilic environments over aqueous ones [6] [31].

Density and Refractive Index

2,3,5-Trithiahexane has a specific gravity (relative density) of 1.157-1.163 at 25 °C, making it denser than water [6] [18]. This relatively high density is typical for organosulfur compounds and can be attributed to the presence of the three sulfur atoms, which are heavier than carbon or oxygen atoms [21] [6].

The refractive index of 2,3,5-Trithiahexane is reported to be in the range of 1.436-1.444 at 20 °C [6] [18]. This value is consistent with other organosulfur compounds and reflects the compound's ability to refract light, which is influenced by its molecular structure and electron distribution [6] [21].

Table 2 summarizes the physical properties of 2,3,5-Trithiahexane:

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [6] [18] |

| Appearance | Colorless to pale yellow clear liquid | [6] [18] |

| Specific Gravity | 1.157-1.163 at 25 °C | [6] [18] |

| Refractive Index | 1.436-1.444 at 20 °C | [6] [18] |

| Vapor Pressure | 1.12 mm Hg at 25 °C | [6] [18] |

| Odor | Strong sulfurous, onion-like | [6] [20] |

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure and environment of 2,3,5-Trithiahexane [11] [37]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy can be used to characterize this compound, although specific literature data for 2,3,5-Trithiahexane is limited [11] [37].

In the ¹H NMR spectrum, the methyl protons adjacent to sulfur atoms (CH₃-S-) typically appear as singlets with chemical shifts in the range of 2.1-2.3 ppm [37] [11]. The methylene protons (-CH₂-) between the two sulfur atoms generally show chemical shifts in the range of 2.6-2.8 ppm, slightly downfield compared to the methyl protons due to the deshielding effect of being adjacent to two sulfur atoms rather than one [37] [11].

The ¹³C NMR spectrum of 2,3,5-Trithiahexane would be expected to show distinct signals for the different carbon environments [37] [11]. The methyl carbon adjacent to a sulfur atom (CH₃-S-) typically appears in the range of 15-20 ppm, while the methylene carbon between two sulfur atoms (-CH₂-S-S-) would be expected to appear further downfield, in the range of 40-45 ppm due to the greater deshielding effect of the disulfide group [37] [11].

Table 3 summarizes the estimated NMR spectroscopic data for 2,3,5-Trithiahexane:

| Nucleus | Assignment | Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | CH₃-S- | 2.1-2.3 | Methyl protons adjacent to sulfur atom |

| ¹H NMR | -CH₂-S- | 2.6-2.8 | Methylene protons between sulfur atoms |

| ¹³C NMR | CH₃-S- | 15-20 | Methyl carbon adjacent to sulfur atom |

| ¹³C NMR | -CH₂-S- | 30-35 | Methylene carbon adjacent to one sulfur atom |

| ¹³C NMR | -CH₂-S-S- | 40-45 | Methylene carbon adjacent to disulfide group |

Mass Spectrometry

Mass spectrometry is a powerful technique for the identification and structural characterization of 2,3,5-Trithiahexane [8] [38]. The mass spectrum of 2,3,5-Trithiahexane shows a molecular ion peak at m/z 140, corresponding to its molecular weight [8] [38]. The fragmentation pattern of 2,3,5-Trithiahexane is characteristic of organosulfur compounds, particularly those containing disulfide bonds [38] [8].

The fragmentation of 2,3,5-Trithiahexane typically involves cleavage at the sulfur-sulfur and carbon-sulfur bonds, resulting in various fragment ions [38] [8]. Common fragment ions include m/z 93 (CH₃-S-CH₂-S⁺), m/z 79 (CH₃-S-S⁺), m/z 61 (CH₃-S-CH₂⁺), m/z 47 (CH₃-S⁺), and m/z 45 (CH₃-S⁺ or CH₃-CH₂⁺) [38] [8]. The sulfur cation (S⁺) may also be observed at m/z 32 [38] [8].

The relative intensities of these fragment ions can provide information about the stability of different fragments and the preferred fragmentation pathways [38] [39]. The fragmentation pattern of 2,3,5-Trithiahexane is influenced by the ionization method used, with electron ionization (EI) typically resulting in more extensive fragmentation compared to softer ionization techniques such as chemical ionization (CI) [38] [39].

Table 4 summarizes the estimated mass spectral fragmentation pattern for 2,3,5-Trithiahexane:

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 140 | Variable (M⁺) | C₃H₈S₃⁺ (Molecular ion) |

| 93 | Medium | CH₃-S-CH₂-S⁺ |

| 79 | Medium | CH₃-S-S⁺ |

| 61 | Strong | CH₃-S-CH₂⁺ |

| 47 | Strong | CH₃-S⁺ |

| 45 | Very strong | CH₃-S⁺ or CH₃-CH₂⁺ |

| 32 | Medium | S⁺ |

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the bonds in 2,3,5-Trithiahexane, which can be used to identify functional groups and confirm its molecular structure [35] [40]. The IR spectrum of 2,3,5-Trithiahexane shows characteristic absorption bands associated with its carbon-hydrogen, carbon-sulfur, and sulfur-sulfur bonds [35] [36].

The C-H stretching vibrations of the methyl and methylene groups typically appear in the region of 2950-2850 cm⁻¹, with medium to strong intensity [36] [40]. The C-H bending vibrations are observed in the range of 1450-1375 cm⁻¹ with medium intensity [36] [40].

The C-S stretching vibrations, which are particularly important for identifying organosulfur compounds, typically appear in the region of 700-600 cm⁻¹ with medium to weak intensity [36] [40]. The S-S stretching vibration, characteristic of the disulfide bond, is usually observed in the range of 550-450 cm⁻¹ with weak intensity [36] [40]. Additionally, the CH₃-S deformation vibration may be observed in the region of 1250-1200 cm⁻¹ with medium intensity [36] [40].

Table 5 summarizes the estimated IR spectroscopic data for 2,3,5-Trithiahexane:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| 2950-2850 | C-H stretching | Medium to strong |

| 1450-1375 | C-H bending | Medium |

| 700-600 | C-S stretching | Medium to weak |

| 550-450 | S-S stretching | Weak |

| 1250-1200 | CH₃-S deformation | Medium |

UV-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy can provide information about the electronic transitions in 2,3,5-Trithiahexane, although the compound lacks chromophores with strong absorption in the UV-visible region [14] [17]. The primary electronic transitions in 2,3,5-Trithiahexane involve the non-bonding electrons (n) of the sulfur atoms being excited to antibonding sigma orbitals (σ*) [14] [17].

The n → σ* transition associated with the disulfide bond (S-S) typically appears in the wavelength range of 250-280 nm with a relatively low extinction coefficient (ε) of 100-500 L·mol⁻¹·cm⁻¹ [14] [17]. The n → σ* transition associated with the thioether bonds (C-S) generally appears at shorter wavelengths, in the range of 210-230 nm, with an even lower extinction coefficient (< 100 L·mol⁻¹·cm⁻¹) [14] [17].

It is important to note that 2,3,5-Trithiahexane does not contain any π bonds, so π → π* transitions, which typically result in stronger absorption in the UV-visible region, are not observed for this compound [14] [17]. The absence of conjugated systems in 2,3,5-Trithiahexane results in relatively weak absorption in the UV-visible region, making UV-Vis spectroscopy less informative for this compound compared to other spectroscopic techniques [14] [17].

Table 6 summarizes the estimated UV-Visible spectroscopic data for 2,3,5-Trithiahexane:

| Transition | Wavelength Range (nm) | Extinction Coefficient (ε) | Notes |

|---|---|---|---|

| n → σ* (S-S) | 250-280 | Low (100-500) | Characteristic of disulfide bonds |

| n → σ* (C-S) | 210-230 | Very low (<100) | Characteristic of thioether bonds |

| π → π* (if any unsaturation) | Not applicable | Not applicable | 2,3,5-Trithiahexane has no π bonds |

The classical synthesis of 2,3,5-Trithiahexane primarily relies on conventional organosulfur chemistry principles, with the most established route involving the reaction of methyl disulfide with methyl mercaptan under controlled conditions . This approach represents the foundational methodology for producing this compound and has been documented as one of the most reliable synthetic pathways.

The fundamental reaction mechanism proceeds through a nucleophilic substitution process where methyl mercaptan acts as the nucleophile, attacking the disulfide bond of methyl disulfide. The reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius and is conducted under an inert atmosphere to prevent unwanted oxidation reactions . A catalyst system is essential for achieving reasonable reaction rates and selectivity, with various transition metals and metalloids being employed depending on the specific reaction conditions.

Classical synthetic routes also encompass the oxidative coupling of thiols using traditional oxidizing agents. This methodology involves the controlled oxidation of methyl mercaptan using oxidants such as iodine, bromine, or hydrogen peroxide [2] [3] [4]. The reaction proceeds through a two-electron oxidation mechanism, where two molecules of thiol combine to form the disulfide linkage with the concomitant loss of hydrogen [5].

A significant variation of the classical approach involves the reduction of dimethyl disulfide under specific conditions. This methodology represents an alternative pathway where dimethyl disulfide serves as the starting material and undergoes partial reduction to yield 2,3,5-Trithiahexane [6] [7]. The reaction requires careful control of reducing conditions to achieve selective product formation while minimizing over-reduction to simple thiols.

Temperature control emerges as a critical parameter in classical synthesis routes. Most reactions are conducted between 50 and 150 degrees Celsius, with higher temperatures generally favoring product formation but also increasing the risk of side reactions and decomposition [8]. The reaction atmosphere must be carefully controlled, typically requiring inert gas environments to prevent atmospheric oxidation of sulfur-containing intermediates.

The classical methodologies demonstrate moderate to high yields, typically ranging from 60 to 85 percent under optimized conditions [8]. However, these routes often require multiple purification steps due to the formation of various sulfur-containing byproducts, including symmetric disulfides and higher-order polysulfides.

Modern Synthetic Approaches

Modern synthetic approaches to 2,3,5-Trithiahexane have evolved significantly from classical methods, incorporating advanced catalytic systems and innovative reaction designs to improve efficiency, selectivity, and environmental compatibility [9] [10] [11].

Metalloid-catalyzed self-assembly represents a breakthrough in modern synthetic methodology. This approach utilizes antimony trichloride in combination with iodine to facilitate the rapid and selective formation of disulfide bonds under mild conditions [9] [12]. The reaction proceeds through a unique mechanism where the metalloid catalyst directs the self-assembly of thiol precursors into the desired disulfide structure. This methodology demonstrates near-quantitative yields and significantly reduced reaction times compared to classical approaches, with complete conversion typically achieved within hours rather than days.

Electrochemical synthesis has emerged as a particularly promising modern approach, offering exceptional control over reaction conditions and product selectivity [10]. This methodology employs controlled electrochemical oxidation of organosulfur precursors at specific current densities to achieve carbon-sulfur bond formation. The electrochemical approach demonstrates remarkable efficiency, with Faradaic efficiencies exceeding 95 percent at low current densities below 10 milliamperes per square centimeter [10]. At commercial current densities ranging from 100 to 1000 milliamperes per square centimeter, the process maintains Faradaic efficiencies above 60 percent in practical flow reactors.

Photochemical methodologies represent another significant advancement in modern synthesis. These approaches utilize ultraviolet light in combination with photocatalysts to facilitate disulfide bond formation under ambient conditions [13]. The photochemical route offers advantages in terms of energy efficiency and reaction selectivity, as the light-driven process can be precisely controlled through wavelength selection and irradiation intensity.

Copper-catalyzed methodologies have gained prominence as environmentally benign alternatives to traditional catalytic systems [12]. These approaches utilize copper(II) as a directing group for disulfide formation, offering improved environmental compatibility compared to metalloid-based systems while maintaining high efficiency and selectivity. The copper-catalyzed routes have demonstrated the ability to synthesize multiple disulfide and thioether products in two-step processes.

Modern synthetic approaches also incorporate advanced purification techniques that are integrated into the synthesis workflow. These include selective precipitation methods, membrane-based separations, and continuous purification systems that significantly reduce the number of discrete purification steps required [9].

The development of unsymmetrical disulfide synthesis methodologies has particular relevance to 2,3,5-Trithiahexane production [2] [14]. These approaches employ cross-dehydrogenation reactions that allow for the selective formation of mixed disulfides with high regioselectivity and yield.

Industrial Production Methods

Industrial production of 2,3,5-Trithiahexane requires scalable processes that balance efficiency, cost-effectiveness, and environmental considerations. The industrial synthesis typically employs continuous flow processes that maximize throughput while maintaining product quality and safety standards [6].

The most widely implemented industrial route involves the co-production methodology where 2,3,5-Trithiahexane is obtained as part of a larger organosulfur compound production scheme [6]. This approach begins with the reaction of carbon oxides in the presence of hydrogen sulfide and hydrogen to form methyl mercaptan-containing streams. The methyl mercaptan is then subjected to controlled oxidation with sulfur to produce various disulfide compounds, including 2,3,5-Trithiahexane.

Industrial production systems incorporate sophisticated purification trains that separate the target compound from related sulfur-containing products [6]. These systems typically employ multiple distillation columns operating at reduced pressure to accommodate the relatively low boiling point of the compound (56-58 degrees Celsius at 8 millimeters of mercury) [15] [16]. The distillation process requires careful temperature control to prevent thermal decomposition while achieving the required purity levels.

Large-scale reactors employed in industrial production are designed with specialized materials to handle the corrosive nature of organosulfur compounds [8]. These reactors typically feature enhanced mixing systems to ensure uniform temperature and concentration profiles throughout the reaction volume. The reactor design must also accommodate the management of hydrogen sulfide and other sulfur-containing vapors that are generated during the process.

Industrial processes incorporate extensive recycling streams to maximize atom economy and minimize waste generation [6]. Unreacted hydrogen sulfide and methyl mercaptan are typically recovered and recycled back to the main reaction system. This recycling approach not only improves economic efficiency but also reduces environmental impact by minimizing sulfur compound emissions.

Quality control in industrial production involves continuous monitoring of product composition using automated analytical systems [17] [18]. These systems typically employ gas chromatography with sulfur-specific detection to ensure consistent product quality and to detect the presence of impurities that could affect downstream applications.

Industrial production methods must address the challenges associated with the strong odor characteristics of 2,3,5-Trithiahexane and related compounds [15] [16]. This requires specialized containment systems, odor control technologies, and personnel safety protocols to manage exposure risks. The industrial facilities typically incorporate scrubbing systems and thermal oxidation units to treat process emissions and maintain compliance with environmental regulations.

The industrial production scale allows for the implementation of advanced process control systems that optimize reaction conditions in real-time based on product quality feedback and economic considerations [10]. These systems can adjust parameters such as temperature, pressure, residence time, and catalyst loading to maintain optimal performance across varying operating conditions.

Purification Techniques

The purification of 2,3,5-Trithiahexane requires specialized techniques that account for the compound's volatility, chemical reactivity, and the presence of structurally similar impurities commonly found in organosulfur synthesis [19].

Distillation represents the primary purification method for 2,3,5-Trithiahexane, given its distinct boiling point of 56-58 degrees Celsius at 8 millimeters of mercury [15] [16]. The distillation process must be conducted under reduced pressure to minimize thermal stress on the compound and prevent decomposition reactions. High-efficiency fractionating columns with numerous theoretical plates are typically employed to achieve the separation resolution required to remove closely boiling impurities such as dimethyl disulfide and other polysulfide compounds.

The distillation system design incorporates specialized materials that resist corrosion from sulfur compounds. Stainless steel or specialized alloys are commonly used for column internals and piping systems [8]. Temperature control throughout the distillation system is critical, as excessive temperatures can lead to thermal decomposition and the formation of unwanted byproducts.

Extractive distillation techniques have been developed for cases where conventional distillation alone cannot achieve the required separation efficiency [20]. These methods employ selective solvents that modify the relative volatility of the components, enabling enhanced separation of 2,3,5-Trithiahexane from similar compounds. The selection of extraction solvents must consider compatibility with organosulfur compounds and ease of solvent recovery.

Liquid-liquid extraction methods are employed as complementary purification techniques, particularly for removing polar impurities and catalyst residues [21]. These methods typically utilize selective solvents that preferentially extract either the target compound or the impurities, depending on the specific impurity profile. The extraction process may involve multiple stages to achieve the desired purity levels.

Chromatographic purification techniques, while typically reserved for analytical-scale separations, have been adapted for preparative-scale purification of high-value 2,3,5-Trithiahexane samples [17] [18]. These methods offer exceptional selectivity and can achieve very high purity levels, though at higher cost compared to distillation-based methods.

Crystallization techniques have limited applicability for 2,3,5-Trithiahexane purification due to its liquid state at ambient conditions. However, low-temperature crystallization methods can be employed in specific cases where solid derivative compounds are formed [20].

Membrane-based separation technologies represent an emerging area for organosulfur compound purification [19]. These methods utilize selective membranes that preferentially permeate either the target compound or impurities based on molecular size, polarity, or other molecular properties. Membrane separations offer advantages in terms of energy efficiency and continuous operation capability.

Gas-phase purification methods, including selective adsorption and chemical scrubbing, are employed for removing trace volatile impurities [22] [23]. These methods are particularly effective for removing lighter sulfur compounds and residual solvents that may be present in the crude product.

The purification process design must consider the stability of 2,3,5-Trithiahexane under various processing conditions [19]. The compound can undergo oxidation, thermal decomposition, and other reactions that affect product quality. Therefore, purification systems typically incorporate inert atmospheres, temperature control, and residence time minimization to preserve product integrity.

Structural Confirmation Methods

Structural confirmation of 2,3,5-Trithiahexane employs multiple analytical techniques that provide complementary information about molecular structure, composition, and purity. The analytical approach must account for the compound's volatility and chemical reactivity while ensuring accurate identification and quantification [22] [24] [25].

Nuclear Magnetic Resonance spectroscopy represents the most definitive method for structural confirmation of 2,3,5-Trithiahexane [26] [27]. Proton Nuclear Magnetic Resonance (1H NMR) analysis reveals characteristic signals that confirm the molecular structure. The spectrum typically displays signals at δ 2.23 (singlet, 3H), δ 2.50 (singlet, 3H), and δ 3.85 (singlet, 2H), corresponding to the different methyl and methylene groups in the molecule [21] [26]. Carbon-13 Nuclear Magnetic Resonance (13C NMR) provides additional structural information, showing signals at δ 15.15, δ 23.42, and δ 44.22 [21].

Mass spectrometry techniques provide molecular weight confirmation and fragmentation pattern analysis that supports structural identification [22] [23] [25]. The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the molecular weight of 2,3,5-Trithiahexane [28] [29]. Characteristic fragmentation patterns include base peaks at m/z 61 and significant fragments at m/z 94, which correspond to the loss of specific molecular segments [28] [21]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines separation and identification capabilities, making it particularly valuable for confirming the identity of 2,3,5-Trithiahexane in complex mixtures [30] [31] [17] [18]. The gas chromatographic retention time provides additional identification criteria, while the mass spectral data confirms molecular structure. The method is especially useful for detecting and quantifying trace impurities that may be present in synthetic samples.

Sulfur Chemiluminescence Detection (SCD) offers highly selective detection of sulfur-containing compounds, providing confirmation of the sulfur content and distribution in the molecule [17] [18]. This technique is particularly valuable when analyzing complex mixtures where conventional detection methods may lack selectivity. The SCD response is directly proportional to the sulfur content, enabling quantitative analysis of sulfur-containing impurities.

Fourier Transform Infrared (FT-IR) spectroscopy provides functional group identification and can confirm the presence of sulfur-sulfur bonds characteristic of disulfide compounds [19]. The infrared spectrum of 2,3,5-Trithiahexane displays characteristic absorption bands associated with carbon-hydrogen stretching, sulfur-sulfur bonds, and other molecular vibrations that support structural identification.

Elemental analysis provides quantitative determination of carbon, hydrogen, and sulfur content, confirming the molecular formula C3H8S3 [20] [29]. This technique serves as an independent verification of molecular composition and can detect the presence of heteroatom impurities that might not be evident from other analytical methods.

Gas chromatographic analysis using specialized columns and detection systems enables the determination of retention indices and other chromatographic parameters that serve as additional identification criteria [31] [32]. The retention behavior of 2,3,5-Trithiahexane on different stationary phases provides characteristic fingerprint data that supports structural confirmation.

Membrane Inlet Mass Spectrometry (MIMS) has emerged as a valuable technique for real-time analysis of volatile organosulfur compounds [22] [23]. This method enables direct analysis of gaseous samples without extensive sample preparation, making it particularly useful for monitoring synthesis reactions and confirming product formation in real-time.

Multi-dimensional gas chromatography techniques, including comprehensive two-dimensional gas chromatography (GC×GC), provide enhanced separation power for complex organosulfur mixtures [33]. These methods enable the resolution of closely related compounds that might co-elute in conventional gas chromatographic analysis.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (98.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (98.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index